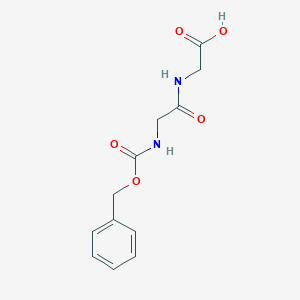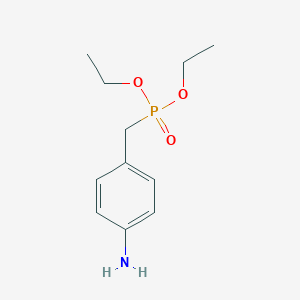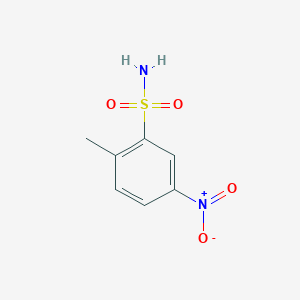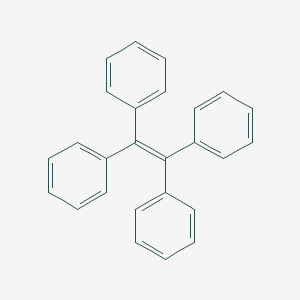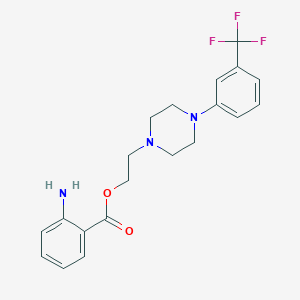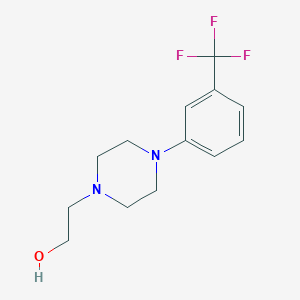
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C23H26O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
The derivative compounds of 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have shown notable antibacterial activity. A study synthesized two derivatives and evaluated their effectiveness against various bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. One derivative demonstrated very strong antibacterial activity against Staphylococcus epidermidis, suggesting potential applications in combating bacterial infections (Retnosari et al., 2021).
Anticancer Potential
The compound has shown promising results in anticancer research. A study highlighted that certain derivatives exhibited good anti-proliferative properties against various cancer cell lines. Specifically, a compound with a 2-hydroxy phenyl group at the C-9 position was found to be notably effective, hinting at potential applications in cancer treatment (Mulakayala et al., 2012).
Antioxidant Properties
Research also indicates the compound's role as a potential antioxidant. Various derivatives of 1,8-dioxo-octahydroxanthenes have been synthesized and evaluated for their antioxidant activities. The studies found that some derivatives, such as those with hydroxy groups substituted on the phenyl ring, exhibited significant antioxidant properties, which could be leveraged in pharmaceutical applications (Zukić et al., 2018).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of derivatives have provided insights into their molecular properties. Studies involving hexahydroacridine-1,8(2H,5H)-dione derivatives have employed techniques like IR, NMR, and computational studies to understand the molecular structure and potential pharmacological importance (Kumar et al., 2020).
Intermolecular Interactions and Biological Activity
The intermolecular interactions and conformational geometries of xanthenedione derivatives are related to their biological activity. Studies have crystallized several derivatives to analyze these interactions, revealing that the central ring of these molecules adopts specific conformations, which are critical for their antioxidant and acetylcholinesterase inhibitory properties (Purushothaman & Thiruvenkatam, 2018).
特性
IUPAC Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVTBQTVHNTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



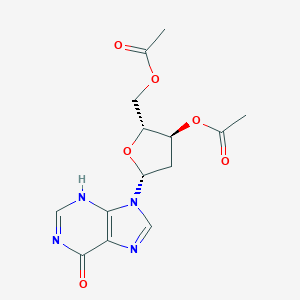
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
